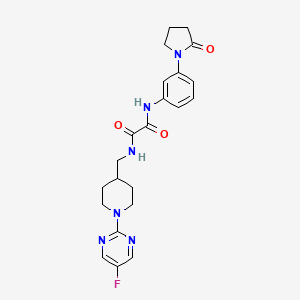![molecular formula C8H6ClN3O3 B2727261 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2279124-22-8](/img/no-structure.png)
5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as CMOP, is a novel compound developed by researchers in the field of medicinal chemistry. It is a carboxylic acid derivative of the pyrazolo[1,5-a]pyrimidine ring system and has been shown to possess a wide range of biological activities. CMOP has been studied in various areas of scientific research, including its synthesis, medicinal chemistry, and pharmacology.
科学的研究の応用
Synthesis and Material Science
This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds, highlighting its significance in organic chemistry and material science. For instance, the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates its utility in creating complex molecular architectures. This process involves the transformation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate into various substituted derivatives through reactions with amines, benzyl alcohol, and phenylboronic acid, showcasing the compound's versatility in organic synthesis (Drev et al., 2014).
Cocrystal Design
Research into cocrystal design underscores the compound's potential in developing new materials with desirable physical properties. The formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, indicating the role of this compound in facilitating hydrogen bonding and enhancing molecular recognition, which is crucial for the development of materials with specific crystallographic properties (Rajam et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the conversion of 5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "5-amino-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is reacted with thionyl chloride and methanol to form 5-chloromethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid chloride.", "The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "Chloroacetic acid is then added to the reaction mixture and the resulting mixture is heated to form the corresponding ester.", "The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium nitrite and sodium acetate in acetic acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then acetylated using acetic anhydride and pyridine to form the corresponding acetamide.", "The acetamide is then reacted with dimethylformamide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide to form the corresponding N,N-dimethylformamide derivative.", "The N,N-dimethylformamide derivative is then treated with diisopropylethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then reacted with ethyl acetate and water to form the target compound, 5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] } | |
CAS番号 |
2279124-22-8 |
分子式 |
C8H6ClN3O3 |
分子量 |
227.6 |
IUPAC名 |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)12-6(10-4)2-5(11-12)8(14)15/h1-2,11H,3H2,(H,14,15) |
InChIキー |
OLAWDVKLBBTNRM-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C=C(NN2C1=O)C(=O)O)CCl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



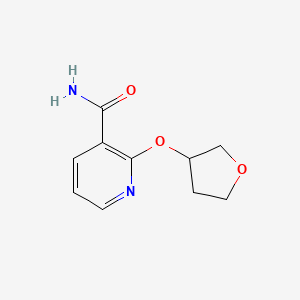
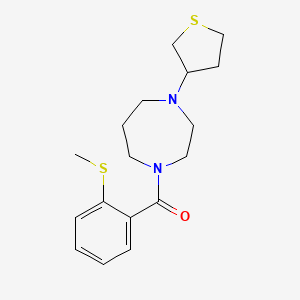
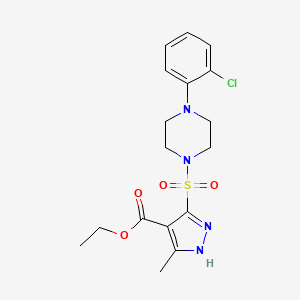

![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)
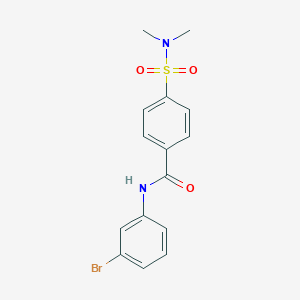
![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)
![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)
